molecular formula C16H13FN2O5 B6410417 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% CAS No. 1261893-84-8

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%

Cat. No. B6410417
CAS RN: 1261893-84-8
M. Wt: 332.28 g/mol
InChI Key: YJTYCDPWDXSGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid (EFCFNBA) is an organic compound with a molecular formula of C13H10FNO5. It is a white, crystalline solid that is soluble in organic solvents and slightly soluble in water. EFCFNBA has a wide range of applications in the field of chemistry and biochemistry. It is used in the synthesis of various compounds, as a reagent in organic synthesis, and as a fluorescent dye. It has also been used in the study of biochemical and physiological processes.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% has a wide range of applications in the field of scientific research. It is used as a fluorescent dye to study the structure and function of proteins and other biomolecules. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression and the metabolism of carbohydrates and lipids. In addition, it is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% is not fully understood. It is believed to interact with proteins and other biomolecules, resulting in changes in their structure and function. It may also interact with enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% are not well understood. Studies suggest that it may affect the expression of certain genes and the metabolism of carbohydrates and lipids. It may also interact with enzymes, resulting in changes in their activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% in laboratory experiments is its availability. It is a commercially available compound and can be easily obtained from chemical suppliers. It is also relatively inexpensive and has a wide range of applications. However, it is important to note that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% is toxic and should be handled with caution. In addition, it is not soluble in water and must be used in organic solvents.

Future Directions

The future of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% research lies in the development of new and improved applications. For example, researchers are working on developing new fluorescent dyes that are more sensitive and have a wider range of applications. In addition, researchers are exploring the potential of using 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% in the synthesis of pharmaceuticals and agrochemicals. Finally, further research is needed to better understand the biochemical and physiological effects of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%.

Synthesis Methods

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% involves the reaction of 4-fluorobenzoic acid and 2-nitrobenzaldehyde. The reaction is conducted in a solvent such as methanol or ethanol, and a base such as sodium hydroxide is added to increase the reaction rate. The reaction is heated to a temperature of about 80°C and stirred for several hours. The product is then isolated by filtration and purified by recrystallization.

properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O5/c1-2-18-15(20)11-5-3-9(7-13(11)17)10-4-6-12(16(21)22)14(8-10)19(23)24/h3-8H,2H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTYCDPWDXSGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691929
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrobenzoic acid

CAS RN

1261893-84-8
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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